molecular formula C14H20N2O3 B6628844 N,1-dimethyl-N-(oxan-2-ylmethyl)-2-oxopyridine-4-carboxamide

N,1-dimethyl-N-(oxan-2-ylmethyl)-2-oxopyridine-4-carboxamide

Cat. No.: B6628844
M. Wt: 264.32 g/mol
InChI Key: CEFSGSZVSSUJBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,1-dimethyl-N-(oxan-2-ylmethyl)-2-oxopyridine-4-carboxamide is a chemical compound that belongs to the pyridine family. It is commonly used in scientific research for its unique properties and functions.

Mechanism of Action

The mechanism of action of N,1-dimethyl-N-(oxan-2-ylmethyl)-2-oxopyridine-4-carboxamide is not well understood. However, it is known to act as a chelating agent due to its ability to bind to metals. This property has been utilized in the development of metal-catalyzed reactions.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is not considered harmful to humans.

Advantages and Limitations for Lab Experiments

The advantages of using N,1-dimethyl-N-(oxan-2-ylmethyl)-2-oxopyridine-4-carboxamide in lab experiments include its unique properties, low toxicity, and ability to act as a chelating agent. However, its complex synthesis method and limited availability may pose limitations for its use in certain experiments.

Future Directions

There are several future directions for the use of N,1-dimethyl-N-(oxan-2-ylmethyl)-2-oxopyridine-4-carboxamide in scientific research. One potential future direction is the development of new metal-catalyzed reactions using this compound as a ligand. Additionally, it may be used in the development of new drugs and pharmaceuticals. Further studies are needed to fully understand its mechanism of action and potential applications in scientific research.
Conclusion:
This compound is a unique chemical compound that has been extensively used in scientific research. Its complex synthesis method and limited availability may pose limitations for its use in certain experiments. However, its ability to act as a chelating agent and its low toxicity make it a promising compound for future research.

Synthesis Methods

The synthesis of N,1-dimethyl-N-(oxan-2-ylmethyl)-2-oxopyridine-4-carboxamide is a complex process that involves several steps. The initial step is the reaction between 2-hydroxymethylpyridine and dimethylformamide dimethyl acetal, which leads to the formation of N-(oxan-2-ylmethyl)-2-hydroxymethylpyridine-4-carboxamide. This compound is then treated with dimethylamine to form this compound.

Scientific Research Applications

N,1-dimethyl-N-(oxan-2-ylmethyl)-2-oxopyridine-4-carboxamide has been extensively used in scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis, specifically in the preparation of pyridine derivatives. It has also been used as a ligand in metal-catalyzed reactions. Additionally, it has been used in the development of new drugs and pharmaceuticals.

Properties

IUPAC Name

N,1-dimethyl-N-(oxan-2-ylmethyl)-2-oxopyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-15-7-6-11(9-13(15)17)14(18)16(2)10-12-5-3-4-8-19-12/h6-7,9,12H,3-5,8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFSGSZVSSUJBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)C(=O)N(C)CC2CCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.